![molecular formula C23H23N5O2 B2780701 4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775454-23-3](/img/structure/B2780701.png)
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide, identified by its CAS number 1775454-23-3, is a compound that has garnered attention for its potential biological activities. This article collates diverse research findings to elucidate its biological activity, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H23N5O2 with a molecular weight of 401.5 g/mol. The structure consists of a pyrazolo[1,5-a]pyrazine core substituted with a benzyl(methyl)amino group and a methoxyphenyl moiety, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1775454-23-3 |
Molecular Formula | C23H23N5O2 |
Molecular Weight | 401.5 g/mol |
Biological Activity Overview
Research indicates that compounds with pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrazine scaffolds exhibit significant pharmacological activities, including antitubercular, antitumor, anti-inflammatory, and antibacterial properties.
Antitubercular Activity
A study highlighted that derivatives of pyrazolo[1,5-a]pyridine exhibited potent activity against Mycobacterium tuberculosis (Mtb), with some compounds showing nanomolar Minimum Inhibitory Concentration (MIC) values. For instance, related compounds demonstrated effectiveness against drug-susceptible and multidrug-resistant strains of Mtb . While specific data on the compound is limited, its structural similarity suggests potential antitubercular activity.
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor properties. Research has shown that they can inhibit key cancer-related pathways by targeting proteins such as BRAF(V600E) and EGFR . In vitro studies involving breast cancer cell lines indicated that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapeutics like doxorubicin . Although specific studies on this compound's antitumor effects are not available, it falls within a class known for such activities.
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been studied for their anti-inflammatory and antibacterial effects. A review noted that many pyrazole compounds exhibit significant inhibition against various bacterial strains and inflammatory pathways . This suggests that this compound may possess similar properties due to its structural characteristics.
Case Studies and Research Findings
- Antitubercular Evaluation : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most promising compounds displayed MIC values less than 0.002 μg/mL against Mtb strains .
- Antitumor Synergy : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating potential for synergistic therapeutic effects .
- Mechanistic Insights : Research into the mechanism of action for related pyrazole compounds has shown that they can induce apoptosis in cancer cells by disrupting mitotic processes . This suggests that our compound may similarly affect cellular pathways critical for tumor growth.
科学研究应用
Pharmacological Applications
The compound's structure suggests potential pharmacological properties, particularly in the development of therapeutic agents. Notable applications include:
-
Anticancer Activity :
- Research indicates that compounds with similar pyrazolo structures exhibit significant inhibition against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specifically, compounds derived from this scaffold have demonstrated selective inhibition against CDK2 and CDK9, with IC50 values indicating potent activity.
- Antiviral Properties :
- CNS Disorders :
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study evaluated the efficacy of a series of pyrazolo derivatives against cancer cell lines. The results indicated that certain modifications to the pyrazolo scaffold significantly enhanced the selectivity and potency of CDK inhibitors, leading to a better therapeutic index in preclinical models .
Case Study 2: Antiviral Activity Against Coronaviruses
Research focused on the antiviral potential of pyrazolo derivatives showed that specific substitutions on the pyrazolo ring improved binding interactions with viral proteins, thereby inhibiting viral replication in vitro. This study highlights the importance of structural optimization in developing effective antiviral agents .
Data Table: Summary of Biological Activities
Activity | Compound Type | IC50 Values (µM) | Target |
---|---|---|---|
Anticancer | Pyrazolo[1,5-a]pyrazine | 0.36 (CDK2) | Cyclin-dependent kinase |
Antiviral | Pyrazolo derivatives | Varies (substituent-dependent) | β-coronavirus targets |
CNS Disorders | Pyrazolo analogs | Not specified | Neurotransmitter receptors |
属性
IUPAC Name |
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-14-28-21(22(24-16)27(2)15-17-8-5-4-6-9-17)13-20(26-28)23(29)25-18-10-7-11-19(12-18)30-3/h4-14H,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLPILSLDSCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(=N1)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。